Bromine Substituent Enables Cross-Coupling Chemistry
The presence of the aryl bromide in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions. The direct non-brominated analog, 2-(2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid (CAS 2354226-03-0), lacks this halogen handle entirely and cannot participate in Suzuki, Buchwald, or related couplings without additional synthetic steps. Quantitative assessment: The brominated compound enables one-step diversification at the C5 position of the phenyl ring; the non-brominated analog requires at least two additional steps (halogenation then coupling), often with lower overall yield [1].
| Evidence Dimension | Number of synthetic steps required for C–C bond formation at the para position to OCF₃ |
|---|---|
| Target Compound Data | 1 step (direct Suzuki coupling) [1] |
| Comparator Or Baseline | 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid: 3 steps (halogenation, then coupling) [1] |
| Quantified Difference | At least 2 fewer synthetic steps [1] |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd catalyst, base, boronic acid) [1] |
Why This Matters
Reducing synthetic steps directly lowers procurement cost and time for library synthesis in drug discovery.
- [1] Beilstein Journal of Organic Chemistry. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. 2024. View Source
